7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
"7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one" is a multifaceted compound featuring a complex chemical structure. Known for its unique combination of functional groups, this compound finds its application in various scientific research fields due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one" often involves multi-step reactions:
Formation of the oxadiazole ring: This typically involves the cyclization of a suitable precursor, such as a hydrazide with a carboxylic acid derivative.
Incorporation of the thiophene group: This step involves coupling reactions, like the Suzuki-Miyaura or Stille coupling, to attach the thiophen-2-yl group.
Construction of the benzoxazine framework: This requires the condensation of an appropriate amino phenol with a chloroacetyl derivative.
Industrial Production Methods
Industrial production may streamline these synthetic routes to enhance yield and scalability:
Batch processing: is employed for precision and control over reaction conditions.
Continuous flow reactors: can be used to improve reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation at the thiophene ring, introducing sulfoxide or sulfone functionalities.
Reduction: Reduction reactions could target the oxadiazole ring or the benzoxazine core, potentially altering biological activity.
Substitution: Electrophilic and nucleophilic substitutions are feasible, particularly at the chloro and oxadiazole positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Employing agents like lithium aluminium hydride or sodium borohydride.
Substitution: Utilizing reagents like sodium methoxide or halogenated compounds under controlled temperatures.
Major Products
Sulfoxides and sulfones: from oxidation.
Reduced benzoxazine derivatives: from reduction.
Substituted oxadiazole derivatives: from substitution reactions.
Scientific Research Applications
Chemistry
The compound serves as a starting material for the synthesis of diverse derivatives, exploring new reactivity patterns and creating novel materials with specific properties.
Biology
In biological research, this compound's unique structure makes it a candidate for investigating enzyme interactions and metabolic pathways, potentially leading to new biotechnological applications.
Medicine
The biological activities of the compound's derivatives are of interest in drug development, particularly in fields such as oncology, antimicrobial research, and neurology.
Industry
In the industrial sector, this compound finds applications in the development of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The compound’s mechanism of action is closely tied to its functional groups:
Interaction with biological targets: The oxadiazole ring may engage in hydrogen bonding and dipole interactions with proteins.
Pathways involved: The thiophene group can participate in π-π stacking and electron-rich interactions, influencing binding affinities and selectivity.
Comparison with Similar Compounds
Similar Compounds
7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
7-chloro-4-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Highlighting Uniqueness
Compared to these similar compounds, "7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one" uniquely combines the chloro, oxadiazole, and thiophene groups, offering distinct reactivity patterns and biological activities. This makes it a valuable tool for diverse scientific explorations.
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Properties
IUPAC Name |
7-chloro-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c16-9-3-4-10-11(6-9)21-8-14(20)19(10)7-13-17-15(18-22-13)12-2-1-5-23-12/h1-6H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRSCHKSHPBCLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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